3-Bromo-1H-indole-6-carbaldehyde
Overview
Description
3-Bromo-1H-indole-6-carbaldehyde: is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
3-Bromo-1H-indole-6-carbaldehyde, like other indole derivatives, plays a significant role in cell biology . It’s known to interact with various biological targets, contributing to its wide range of potential therapeutic applications. One primary target of this compound is the CYP2A6 enzyme , which is involved in nicotine metabolism. By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .
Mode of Action
The compound interacts with its targets, such as the CYP2A6 enzyme, leading to changes in their activity. For instance, it inhibits the CYP2A6-mediated metabolism of nicotine, which can contribute to reducing cigarette smoking . The exact molecular interactions between the compound and its targets are still under investigation.
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting the CYP2A6 enzyme, it impacts the metabolic pathway of nicotine . The downstream effects of this interaction can lead to a reduction in cigarette smoking
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, by inhibiting the CYP2A6 enzyme, it can potentially reduce cigarette smoking . This suggests that the compound could have potential therapeutic applications in smoking cessation programs.
Biochemical Analysis
Biochemical Properties
3-Bromo-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other cellular components . Additionally, this compound can act as a substrate for aldehyde dehydrogenase, leading to its oxidation and subsequent involvement in various metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events and changes in cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that participate in further biochemical reactions . Additionally, aldehyde dehydrogenase can oxidize this compound to its corresponding carboxylic acid, which can then enter various metabolic pathways . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indole-6-carbaldehyde typically involves the bromination of indole derivatives followed by formylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves formylation using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to improve yield and reduce costs. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaN3, KCN, DMF
Major Products:
Oxidation: 3-Bromo-1H-indole-6-carboxylic acid
Reduction: 3-Bromo-1H-indole-6-methanol
Substitution: 3-Azido-1H-indole-6-carbaldehyde, 3-Cyano-1H-indole-6-carbaldehyde
Scientific Research Applications
Chemistry: 3-Bromo-1H-indole-6-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of fluorescent probes and sensors .
Medicine: Its derivatives have shown promising activity against various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also utilized in the synthesis of advanced materials and polymers .
Comparison with Similar Compounds
- 5-Bromoindole-3-carboxaldehyde
- 6-Bromo-1H-indole-3-carboxylic acid
- 6-Methyl-1H-indole-3-carbaldehyde
Comparison: 3-Bromo-1H-indole-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromoindole-3-carboxaldehyde, it has different reactivity and selectivity in chemical reactions. The presence of the bromine atom at the 3-position and the aldehyde group at the 6-position makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-bromo-1H-indole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBYDSVZRYKBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288830 | |
Record name | 1H-Indole-6-carboxaldehyde, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1372096-39-3 | |
Record name | 1H-Indole-6-carboxaldehyde, 3-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1372096-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-6-carboxaldehyde, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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